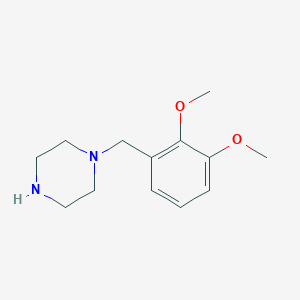
1-(2,3-Dimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzyl)piperazine is an organic compound with the molecular formula C13H20N2O2. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group, making it a valuable scaffold for drug development and other scientific research.
準備方法
The synthesis of 1-(2,3-Dimethoxybenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity of the final product .
化学反応の分析
1-(2,3-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,3-Dimethoxybenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of 1-(2,3-Dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to GABA receptors or other neurotransmitter receptors, resulting in various physiological effects .
類似化合物との比較
1-(2,3-Dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with mCPP for its stimulant effects.
1-(2,4-Dimethoxybenzyl)piperazine: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQXCFGQFIGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)
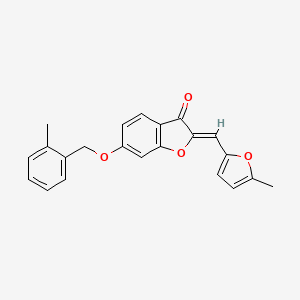
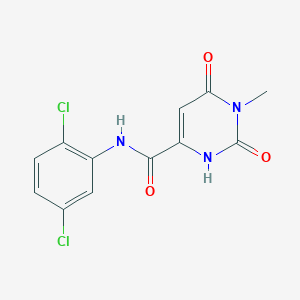
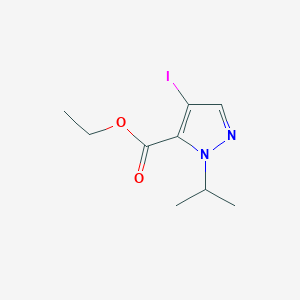

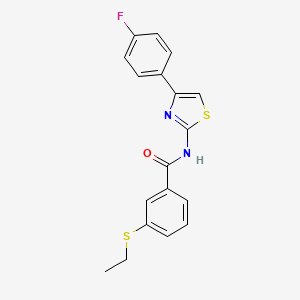
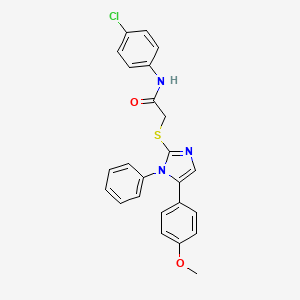
![3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2747802.png)
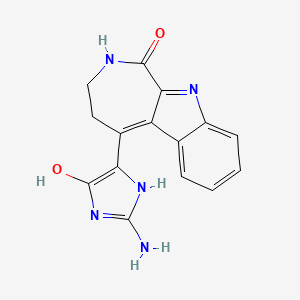

amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)
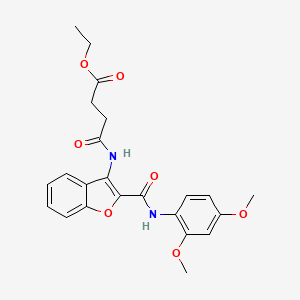
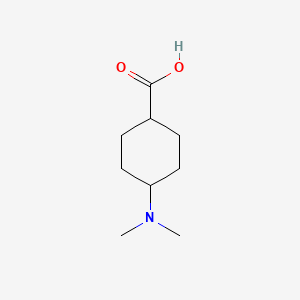
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)
